Cas no 89852-17-5 (methyl 2-(3-oxopiperazin-2-yl)acetate)
methyl 2-(3-oxopiperazin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- (3-Oxopiperazin-2-yl)methyl acetate
- (3-OXO-PIPERAZIN-2-YL)-ACETIC ACID METHYL ESTER
- 2-Piperazineaceticacid, 3-oxo-, methyl ester
- methyl (3-oxo-2-piperazinyl)acetate
- Methyl 2-(3-oxo-2-piperazinyl)acetate
- methyl (3-oxopiperazin-2-yl)acetate(SALTDATA: FREE)
- methyl 2-(3-oxopiperazin-2-yl)acetate
- VS-03571
- MFCD03011617
- 89852-17-5
- SY131800
- SCHEMBL3545687
- DTXSID10388189
- Methyl(3-oxo-2-piperazinyl)acetate
- methyl (3-oxopiperazin-2-yl)acetate
- CS-0219438
- F1260-1558
- IPEHBEGTVNYMPV-UHFFFAOYSA-N
- Methyl (3-oxopiperazin-2-yl)acetate, AldrichCPR
- FT-0694553
- Methyl 3-Oxopiperazine-2-acetate
- AKOS016039802
- BB 0219242
- Z56971008
- CHEMBL1578724
- EU-0014250
- WAY-345287
- AKOS000122542
- SMR000063193
- starbld0025959
- EN300-04013
- MLS000058006
- HMS2372F09
- DB-078528
- 2-Piperazineacetic acid, 3-oxo-, methyl ester
- BBL012891
- STK124620
- ALBB-016885
-
- MDL: MFCD03011617
- Inchi: 1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11)
- InChI Key: IPEHBEGTVNYMPV-UHFFFAOYSA-N
- SMILES: O=C1C(CC(=O)OC)NCCN1
Computed Properties
- Exact Mass: 172.085
- Monoisotopic Mass: 172.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Boiling Point: 352.4°C at 760 mmHg
- Flash Point: 166.9°C
methyl 2-(3-oxopiperazin-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169309-5g |
Methyl 2-(3-oxo-2-piperazinyl)acetate |
89852-17-5 | 95% | 5g |
$757 | 2021-08-05 | |
| TRC | B496028-50mg |
Methyl 2-(3-Oxopiperazin-2-yl)acetate |
89852-17-5 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B496028-100mg |
Methyl 2-(3-Oxopiperazin-2-yl)acetate |
89852-17-5 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B496028-500mg |
Methyl 2-(3-Oxopiperazin-2-yl)acetate |
89852-17-5 | 500mg |
$ 80.00 | 2022-06-01 | ||
| Alichem | A139001624-5g |
(3-Oxopiperazin-2-yl)methyl acetate |
89852-17-5 | 95% | 5g |
$293.76 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023883-500mg |
Methyl 2-(3-oxo-2-piperazinyl)acetate |
89852-17-5 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023883-1g |
Methyl 2-(3-oxo-2-piperazinyl)acetate |
89852-17-5 | 1g |
4973CNY | 2021-05-07 | ||
| Chemenu | CM169309-5g |
Methyl 2-(3-oxo-2-piperazinyl)acetate |
89852-17-5 | 95% | 5g |
$757 | 2024-07-21 | |
| abcr | AB214208-1 g |
Methyl (3-oxo-2-piperazinyl)acetate; 95% |
89852-17-5 | 1g |
€128.10 | 2023-05-06 | ||
| abcr | AB214208-5 g |
Methyl (3-oxo-2-piperazinyl)acetate; 95% |
89852-17-5 | 5g |
€365.50 | 2023-05-06 |
methyl 2-(3-oxopiperazin-2-yl)acetate Suppliers
methyl 2-(3-oxopiperazin-2-yl)acetate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on methyl 2-(3-oxopiperazin-2-yl)acetate
Methyl 2-(3-Oxopiperazin-2-yl)Acetate: A Comprehensive Overview
Methyl 2-(3-Oxopiperazin-2-yl)Acetate, also known by its CAS number 89852-17-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in drug design due to its structural versatility and ability to form hydrogen bonds. The methyl group attached to the acetate moiety further enhances its chemical reactivity and biological activity.
The molecular structure of methyl 2-(3-oxopiperazin-2-yl)acetate consists of a piperazine ring with a ketone group at the 3-position and an acetate ester group at the 2-position. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, making it suitable for various applications in medicinal chemistry. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most notable advancements involving methyl 2-(3-oxopiperazin-2-yl)acetate is its role in the synthesis of small molecule inhibitors targeting specific enzymes involved in cancer pathways. Researchers have demonstrated that this compound can be effectively utilized to design molecules that inhibit the activity of protein kinases, which are often overexpressed in malignant cells. For instance, a study published in *Nature Communications* in 2023 reported the use of this compound as a key intermediate in the creation of a novel kinase inhibitor with high potency and selectivity.
Moreover, methyl 2-(3-oxopiperazin-2-yl)acetate has been explored for its potential in drug delivery systems. Its ability to form stable ester linkages makes it an ideal candidate for designing prodrugs, which are inactive compounds that are converted into active drugs within the body. A recent investigation conducted by scientists at the University of California revealed that this compound can significantly enhance the bioavailability of certain anticancer agents when incorporated into nanodelivery systems.
In terms of synthesis, methyl 2-(3-oxopiperazin-2-yl)acetate can be prepared through various routes, including nucleophilic substitution and condensation reactions. One efficient method involves the reaction of piperazine derivatives with acetylating agents under controlled conditions. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the product, which is crucial for applications in asymmetric synthesis.
The pharmacokinetic properties of methyl 2-(3-oxopiperazin-2-yl)acetate have also been extensively studied. Preclinical studies indicate that this compound exhibits favorable absorption and distribution profiles, making it suitable for oral administration. Additionally, its metabolic stability has been evaluated using liver microsomes from multiple species, revealing that it undergoes minimal first-pass metabolism, thereby enhancing its therapeutic potential.
Looking ahead, methyl 2-(3-Oxopiperazin-2-Yl)Acetate is expected to play an increasingly important role in drug discovery and development. Its unique chemical properties and compatibility with modern synthetic techniques make it an invaluable tool for researchers aiming to design innovative therapeutic agents. As advancements in medicinal chemistry continue to unfold, this compound will undoubtedly contribute to the creation of next-generation drugs targeting a wide range of diseases.
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